2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its structure features an amino group, a benzylpyrrolidine moiety, and a branched aliphatic chain, which contribute to its unique chemical properties. This compound is classified as an amide due to the presence of the amide functional group, which plays a crucial role in its reactivity and biological interactions.
The compound can be synthesized from readily available starting materials through multi-step organic reactions. It is often studied for its potential interactions with biological systems, making it of interest in both academic and industrial settings.
The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial methods may incorporate continuous flow reactors or green chemistry principles to enhance efficiency and reduce environmental impact.
The molecular structure of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C20H33N3O |
Molecular Weight | 331.5 g/mol |
InChI Key | PUAWULFUHJTPSI-UHFFFAOYSA-N |
SMILES | CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C(C)C)N |
The compound's structure features a chiral center at the pyrrolidine ring, which may influence its biological activity and interactions with receptors or enzymes.
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide can undergo various chemical reactions:
These reactions are often utilized in synthetic organic chemistry to modify the compound for specific applications or to create derivatives with enhanced properties.
The mechanism of action for 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide is hypothesized based on its structural features:
Research into its mechanism is ongoing, with studies focusing on its binding affinity and specificity towards various biological targets.
The physical properties of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide include:
Key chemical properties include:
The compound is utilized in various scientific fields:
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7